(3S,4R)-4-ethynyloxolan-3-ol
Overview
Description
(3S,4R)-4-ethynyloxolan-3-ol is a chiral compound with a unique structure that includes an ethynyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-ethynyloxolan-3-ol can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, continuous flow reactors and other advanced technologies can be utilized to scale up the production while maintaining the desired enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-ethynyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethynyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
(3S,4R)-4-ethynyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-ethynyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a rigid framework that can enhance the compound’s binding affinity to target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-ethynyloxolan-3-ol: An enantiomer of (3S,4R)-4-ethynyloxolan-3-ol with similar chemical properties but different biological activities.
(3S,4R)-3-methoxy-4-methylaminopyrrolidine: A compound with a similar chiral center but different functional groups and applications.
(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl: Another oxolane derivative with distinct chemical and biological properties.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
(3S,4R)-4-ethynyloxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVUVGUBRWLVEX-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1COC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307750-64-5 | |
Record name | rac-(3R,4S)-4-ethynyloxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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